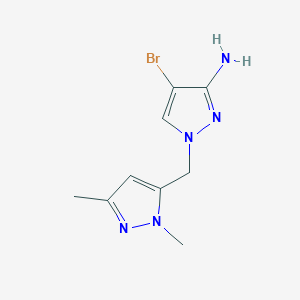
4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is of interest due to its unique structure, which includes a bromine atom and two pyrazole rings, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine typically involves the following steps:
Chemical Reactions Analysis
4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Reagents and Conditions: Common reagents include sodium hydride, potassium carbonate, and various organic solvents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C9H12BrN5 |
|---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
4-bromo-1-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12BrN5/c1-6-3-7(14(2)12-6)4-15-5-8(10)9(11)13-15/h3,5H,4H2,1-2H3,(H2,11,13) |
InChI Key |
WVEQMPAACMXRQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN2C=C(C(=N2)N)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride](/img/structure/B13627962.png)
![2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13627964.png)
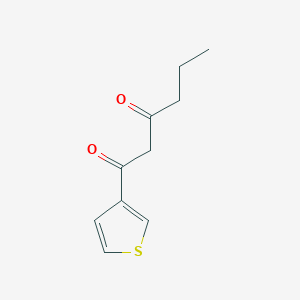


![8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B13627986.png)
![1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13627987.png)
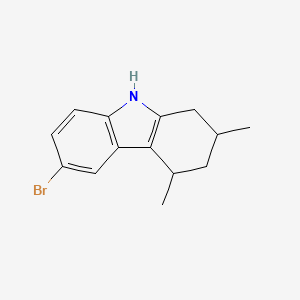
![2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid](/img/structure/B13627998.png)

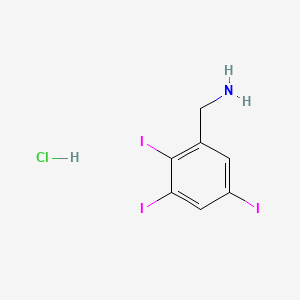

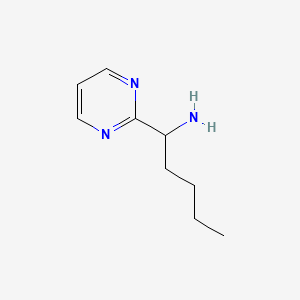
![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
